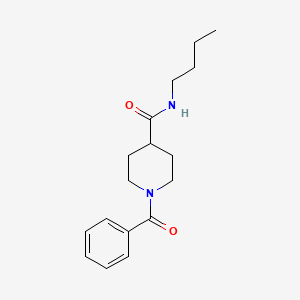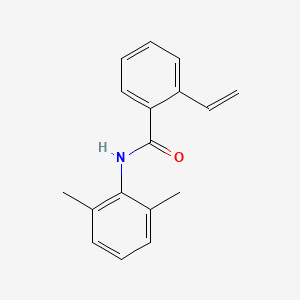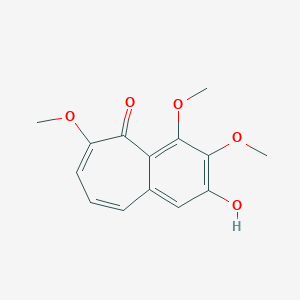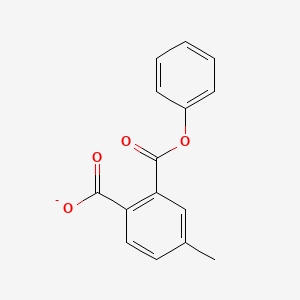![molecular formula C34H26N6 B14234349 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B14234349.png)
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9-ethylcarbazol-3-yl groups attached to a but-2-enedinitrile core through methylene bridges. Its molecular structure imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole with but-2-enedinitrile in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbazole derivatives, while reduction can produce reduced carbazole compounds.
Aplicaciones Científicas De Investigación
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Bis[(9-methylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-phenylcarbazol-3-yl)methylideneamino]but-2-enedinitrile
- 2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]prop-2-enedinitrile
Uniqueness
2,3-Bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile stands out due to its specific ethyl substitution on the carbazole rings, which can influence its chemical reactivity and physical properties. This unique substitution pattern can affect its interactions with other molecules and its overall stability, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C34H26N6 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2,3-bis[(9-ethylcarbazol-3-yl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C34H26N6/c1-3-39-31-11-7-5-9-25(31)27-17-23(13-15-33(27)39)21-37-29(19-35)30(20-36)38-22-24-14-16-34-28(18-24)26-10-6-8-12-32(26)40(34)4-2/h5-18,21-22H,3-4H2,1-2H3 |
Clave InChI |
CBKTUPNTSAGSPP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=NC(=C(C#N)N=CC3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)C#N)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)

![N-{2-[(2-Bromo-3-methoxyphenyl)sulfanyl]-4-chlorophenyl}formamide](/img/structure/B14234279.png)

![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)


![3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14234316.png)




![1,2,4,6,8,9-Hexabromodibenzo[b,d]furan](/img/structure/B14234334.png)

